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molecular formula C12H20N2O B3138459 N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine CAS No. 457098-40-7

N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine

Cat. No. B3138459
M. Wt: 208.3 g/mol
InChI Key: FBOCALVFRHALTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608618B2

Procedure details

To a stirred solution of [2-(3-dimethylamino-propoxy)-5-methyl-phenyl]-carbamic acid tert-butyl ester (617 mg, 2.0 mmol) in 5 mL of dioxane was added hydrochloric acid (2 mL; 4N in dioxane). After stirring for 12 hours, the reaction was diluted with 20 mL of 1N hydrochloric acid and washed with ethyl acetate (2×30 mL). The aqueous layer was basified with 10% aqueous sodium carbonate (50 mL) and extracted with ethyl acetate (3×50 mL). The ethyl acetate was washed with brine (1×30 mL), there dried (MgSO4), and filtered. The filtered solution was concentrated under reduced to yield the corresponding aniline.
Name
[2-(3-dimethylamino-propoxy)-5-methyl-phenyl]-carbamic acid tert-butyl ester
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[O:15][CH2:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])(C)(C)C>O1CCOCC1.Cl>[CH3:21][N:19]([CH3:20])[CH2:18][CH2:17][CH2:16][O:15][C:9]1[CH:10]=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=1[NH2:7]

Inputs

Step One
Name
[2-(3-dimethylamino-propoxy)-5-methyl-phenyl]-carbamic acid tert-butyl ester
Quantity
617 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC(=C1)C)OCCCN(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The ethyl acetate was washed with brine (1×30 mL), there
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(CCCOC1=C(C=C(C=C1)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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